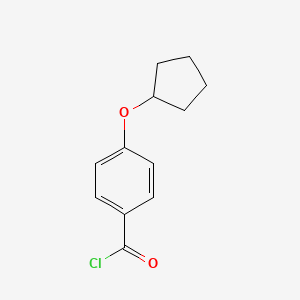

p-Cyclopentyloxybenzoyl chloride

Description

The compound 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride (CAS 1160249-46-6) is a substituted benzoyl chloride derivative with a molecular formula of C₁₄H₁₇ClO₃. Its structure features a benzoyl chloride core substituted with a cyclopentyloxy group at the para position (C4) and an ethoxy group at the meta position (C3) (Fig. 1). The InChI key (HWZJYJRYGDAKNY-UHFFFAOYSA-N) and SMILES notation (O=C(Cl)C1=CC=C(OC2CCCC2)C(OCC)=C1) confirm its stereochemical configuration. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 4-(cyclopentyloxy)-3-ethoxybenzoyl moiety into target molecules, such as pharmaceuticals or agrochemical intermediates.

Properties

CAS No. |

63763-05-3 |

|---|---|

Molecular Formula |

C12H13ClO2 |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

4-cyclopentyloxybenzoyl chloride |

InChI |

InChI=1S/C12H13ClO2/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2 |

InChI Key |

UNERQANHKKJITO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoyl chloride derivatives are widely studied for their reactivity and applications. Below, 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride is compared to structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Property Comparison of Benzoyl Chloride Derivatives

Key Findings :

Substituent Effects :

- The cyclopentyloxy group in 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This bulk reduces electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution reactions.

- The 3-ethoxy group further modulates electronic effects, providing additional resonance stabilization to the aromatic ring, which may influence regioselectivity in subsequent reactions.

Reactivity: Mono-substituted analogs (e.g., 4-methoxybenzoyl chloride) exhibit higher reactivity due to minimal steric interference and strong electron-donating effects. Di-substituted derivatives like 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride are less reactive but offer selectivity in synthesizing sterically hindered esters or amides, which are valuable in drug design.

Solubility and Applications :

- The cyclopentyloxy group enhances hydrophobicity, making the compound less soluble in polar solvents compared to methoxy or ethoxy analogs. This property may favor its use in lipid-based formulations or polymer chemistry.

Research Implications

Comparative studies highlight the balance between electronic and steric effects in benzoyl chloride derivatives. While 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride sacrifices reactivity for steric control, its unique substitution pattern enables niche applications in medicinal chemistry, such as synthesizing protease inhibitors or kinase-targeting agents. Further research is needed to explore its catalytic behavior under varying conditions (e.g., Lewis acid catalysts) and its compatibility with bioorthogonal reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.